What is the chemical structure of Cucumegastigmane I
What is the chemical structure of Cucumegastigmane I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucumegastigmane I is a megastigmane, a class of C13-norisoprenoids, first isolated from the leaves of Cucumis sativus (cucumber).[1] Megastigmanes are known for their structural diversity and a range of biological activities, including anti-inflammatory, neuroprotective, antioxidant, and antitumor effects.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and isolation of Cucumegastigmane I. Additionally, it explores the biological activities and associated signaling pathways of related compounds and extracts from Cucumis sativus, offering a framework for future research and drug development endeavors.
Chemical Structure and Properties
The chemical structure of Cucumegastigmane I was elucidated through spectroscopic analysis.[1] Its systematic name is (4S)-4-((E,3S)-3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one.
Molecular Formula: C₁₃H₂₀O₄
Molecular Weight: 240.30 g/mol
CAS Number: 929881-46-9
Spectroscopic Data
The structural elucidation of Cucumegastigmane I was primarily based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, as reported in the primary literature. While the complete detailed datasets from the original publication were not fully accessible for this review, the following tables summarize the key spectroscopic information based on available data and analysis of related compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted and based on related compounds)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2 | 5.90 | d | 1.6 |
| 7 | 5.78 | dd | 15.7, 6.4 |
| 8 | 5.85 | dd | 15.7, 5.4 |
| 9 | 4.35 | m | |
| 10 | 3.58 | m | |
| 11 | 1.01 | s | |
| 12 | 1.05 | s | |
| 13 | 1.85 | d | 1.6 |
Note: Data is based on comparative analysis with similar megastigmane structures and requires verification against the primary reference.
Table 2: ¹³C NMR Spectroscopic Data (Predicted and based on related compounds)
| Position | Chemical Shift (δ) ppm |
| 1 | 200.1 |
| 2 | 127.8 |
| 3 | 162.9 |
| 4 | 78.9 |
| 5 | 50.2 |
| 6 | 34.2 |
| 7 | 134.8 |
| 8 | 131.2 |
| 9 | 74.5 |
| 10 | 65.3 |
| 11 | 24.1 |
| 12 | 23.5 |
| 13 | 18.7 |
Note: Data is based on comparative analysis with similar megastigmane structures and requires verification against the primary reference.
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HR-ESI-MS | Positive | [M+Na]⁺ | High-resolution mass spectrometry data is crucial for confirming the elemental composition. |
Note: Specific high-resolution mass data was not available in the reviewed sources and should be consulted from the primary publication.
Experimental Protocols
Isolation of Cucumegastigmane I
The following is a generalized protocol for the isolation of Cucumegastigmane I from the leaves of Cucumis sativus, based on common phytochemical extraction and purification techniques.
1. Plant Material Collection and Preparation:
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Fresh leaves of Cucumis sativus are collected and authenticated.
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The leaves are air-dried in the shade and then pulverized into a fine powder.
2. Extraction:
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The powdered leaf material is extracted with methanol (B129727) (MeOH) at room temperature.
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The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.
3. Fractionation:
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The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
4. Chromatographic Purification:
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The bioactive fractions (typically the ethyl acetate or chloroform fractions for megastigmanes) are subjected to column chromatography on silica (B1680970) gel.
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Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.
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Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Fractions containing compounds with similar TLC profiles are combined.
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Further purification of the combined fractions is achieved through repeated column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure Cucumegastigmane I.
Biological Activity and Signaling Pathways (Inferred)
While the specific biological activities of Cucumegastigmane I have not been extensively reported, the extracts of Cucumis sativus and other megastigmane derivatives have demonstrated a range of pharmacological effects. This section provides an overview of these activities, which may suggest potential therapeutic applications for Cucumegastigmane I.
Extracts from Cucumis sativus have been shown to possess anti-inflammatory, antioxidant, and anticancer properties. For instance, a water/ethanol extract of Cucumis sativus fruit was found to attenuate the lipopolysaccharide (LPS)-induced inflammatory response in endothelial cells by decreasing the expression of Toll-like receptor 4 (TLR4). Furthermore, seed extracts of C. sativus have been demonstrated to exhibit spasmolytic effects through the inhibition of the calcium-mediated signaling pathway.
Other megastigmane derivatives have been reported to inhibit the production of inflammatory mediators. For example, β-damascenone has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Conclusion and Future Directions
Cucumegastigmane I represents an interesting natural product from Cucumis sativus with a well-defined chemical structure. While its specific biological activities remain to be fully elucidated, the known pharmacological properties of Cucumis sativus extracts and other megastigmane derivatives suggest that Cucumegastigmane I may possess therapeutic potential, particularly in the context of inflammatory diseases.
Future research should focus on:
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The total synthesis of Cucumegastigmane I to enable more extensive biological screening.
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In-depth investigation of its specific biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
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Elucidation of the precise molecular targets and signaling pathways modulated by Cucumegastigmane I.
Such studies will be crucial in unlocking the full therapeutic potential of this and other related megastigmanes for the development of novel pharmaceuticals.
